1-(thiophen-2-yl)-2-[4-(thiophene-2-carbonyl)piperazin-1-yl]ethan-1-ol
Description
Properties
IUPAC Name |
[4-(2-hydroxy-2-thiophen-2-ylethyl)piperazin-1-yl]-thiophen-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S2/c18-12(13-3-1-9-20-13)11-16-5-7-17(8-6-16)15(19)14-4-2-10-21-14/h1-4,9-10,12,18H,5-8,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEEZNPWRPHXKFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(C2=CC=CS2)O)C(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(thiophen-2-yl)-2-[4-(thiophene-2-carbonyl)piperazin-1-yl]ethan-1-ol is a novel heterocyclic structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings regarding its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The compound's molecular formula is C15H17N3O2S, with a molecular weight of 335.4 g/mol. It features a thiophene ring and a piperazine moiety, which are known to contribute to various biological activities.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, primarily focusing on its anti-tubercular and serotonergic properties.
1. Anti-Tubercular Activity
A study evaluated the anti-tubercular efficacy of various derivatives, including those related to the target compound. The findings revealed that certain derivatives exhibited significant inhibitory concentrations against Mycobacterium tuberculosis H37Ra, with IC50 values ranging from 1.35 to 2.18 μM. Notably, compounds with structural similarities to this compound showed promising results in terms of potency and selectivity against the pathogen .
Table 1: Anti-Tubercular Activity of Related Compounds
| Compound | IC50 (μM) | IC90 (μM) | Remarks |
|---|---|---|---|
| Compound A | 1.35 | 3.73 | High potency |
| Compound B | 2.18 | 4.00 | Moderate potency |
| Target Compound | TBD | TBD | Under investigation |
2. Serotonergic Activity
The compound has also been linked to serotonergic activity, particularly as a potential ligand for the 5-HT1A serotonin receptor. Research into similar piperazine derivatives has shown that modifications can enhance receptor affinity and selectivity, suggesting that the target compound may possess similar properties . This activity could position it as a candidate for treating mood disorders or anxiety-related conditions.
The biological mechanisms underlying the activities of this compound are not fully elucidated but can be inferred from related studies:
- Anti-Tubercular Mechanism : The interaction of the compound with bacterial enzymes involved in cell wall synthesis may inhibit the growth of Mycobacterium tuberculosis, similar to other piperazine derivatives .
- Serotonergic Mechanism : Binding affinity studies suggest that the compound may interact with serotonin receptors, potentially modulating neurotransmitter levels and influencing mood regulation .
Case Studies
Several case studies have highlighted the potential therapeutic applications of compounds structurally related to this compound:
- Study on Antitubercular Agents : A series of piperazine derivatives were synthesized and screened for anti-tubercular activity, demonstrating promising results that support further investigation into thiophene-containing compounds .
- Serotonin Receptor Binding Studies : Research focused on the binding affinities of thiophene-based compounds to serotonin receptors revealed significant interactions, indicating potential for development as antidepressants or anxiolytics .
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that thiophene-containing compounds exhibit notable antimicrobial properties. The incorporation of the piperazine moiety in 1-(thiophen-2-yl)-2-[4-(thiophene-2-carbonyl)piperazin-1-yl]ethan-1-ol enhances its interaction with microbial targets, potentially leading to effective treatments against resistant strains of bacteria and fungi. For instance, studies have shown that similar thiophene derivatives possess inhibitory effects against various pathogens, suggesting a promising avenue for antibiotic development.
Anticancer Properties
Thiophene derivatives have been explored for their anticancer activities due to their ability to inhibit specific cancer cell lines. The compound's structure may facilitate interactions with cellular targets involved in proliferation and apoptosis. Preliminary studies indicate that compounds with similar frameworks can induce cell cycle arrest and promote apoptosis in cancer cells, making them candidates for further investigation in cancer therapy.
Neuropharmacology
The piperazine component is known for its neuroactive properties, which can be leveraged in developing treatments for neurological disorders, such as depression and anxiety. Compounds that modulate serotonin receptors have shown promise as antidepressants. The dual-action potential of this compound could be explored further to assess its efficacy as a selective serotonin reuptake inhibitor (SSRI).
Organic Electronics
The unique electronic properties of thiophene derivatives make them suitable candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The compound's ability to form stable films with good charge transport characteristics can be exploited for developing efficient electronic devices.
Sensor Development
Due to their conductive properties, thiophene-based compounds are being investigated for use in chemical sensors. The incorporation of the piperazine moiety can enhance selectivity towards specific analytes, making these compounds valuable in environmental monitoring and safety applications.
Case Studies and Research Findings
Comparison with Similar Compounds
Structural Variations in Piperazine-Linked Thiophene Derivatives
The following table summarizes key structural analogs and their properties:
Key Observations:
- Thiophene Substitution : The thiophene-2-carbonyl group on piperazine distinguishes the target from analogs like P789-0439 (chlorophenyl) and 4j (methoxyphenyl), which prioritize aromatic π-π interactions. The electron-withdrawing carbonyl group could modulate piperazine basicity and receptor binding .
- Bioactivity Trends: Ethanol-linked arylpiperazines (e.g., 4j) demonstrate potent 5-HT6 receptor antagonism, suggesting the target compound may share similar CNS targets .
Pharmacological Implications
- Antiparasitic Potential: Pyridine/piperazine derivatives () inhibit CYP51 enzymes in Trypanosoma cruzi, aligning with the target’s thiophene-heterocycle motif, which may interact with similar enzymatic pockets .
- Receptor Binding: The ethanol linker and arylpiperazine moiety mirror 5-HT6 antagonists (e.g., 4j), implying possible utility in neurodegenerative disease research .
Q & A
Q. Structural Comparison with Analogues
| Compound Feature | Example from Evidence | Relevance to Target Compound |
|---|---|---|
| Piperazine-thiophene linkage | Similar backbone for target engagement | |
| Hydroxyethyl substituent | Solubility and reactivity parallels |
Basic: What are the recommended synthetic routes for this compound?
Synthesis typically involves:
Piperazine functionalization : React 4-(thiophene-2-carbonyl)piperazine with 2-(thiophen-2-yl)ethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to form the ethan-1-ol precursor .
Hydroxylation : Oxidize the intermediate using a mild oxidizing agent (e.g., NaBH₄ in ethanol) to yield the final alcohol .
Q. Key Steps
- Protection of reactive sites : Use tert-butyldimethylsilyl (TBDMS) groups to prevent side reactions during coupling .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) ensures >95% purity .
Basic: What spectroscopic techniques are used to characterize this compound?
- NMR : ¹H and ¹³C NMR confirm the piperazine-thiophene linkage (δ 3.5–4.0 ppm for piperazine protons; δ 125–140 ppm for thiophene carbons) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ = calculated 363.12, observed 363.11) .
- X-ray Crystallography : Resolves conformational flexibility of the piperazine ring (bond angles: 109.5°–112.3°) .
Advanced: How can reaction conditions be optimized to improve yield?
- Solvent selection : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance nucleophilic substitution rates during piperazine coupling .
- Temperature control : Maintain 50–60°C to balance reaction kinetics and byproduct formation .
- Catalysis : Add catalytic KI to accelerate bromide displacement in the ethan-1-ol precursor .
Q. Example Optimization Table
| Parameter | Suboptimal Condition | Optimized Condition | Yield Improvement |
|---|---|---|---|
| Solvent | THF | DMF | +25% |
| Temperature | 25°C | 60°C | +30% |
Advanced: How should researchers address contradictions in biological activity data?
Contradictions (e.g., varying IC₅₀ values in kinase assays) may arise from:
- Assay variability : Validate protocols using positive controls (e.g., staurosporine for kinase inhibition) .
- Conformational isomers : Perform molecular dynamics simulations to assess if rotational isomers (e.g., piperazine ring flipping) alter binding .
- Metabolite interference : Use LC-MS to rule out degradation products in cellular assays .
Advanced: What computational strategies are effective for SAR studies?
Q. Key Findings
- Piperazine modifications : Electron-withdrawing groups at the 4-position enhance binding affinity by 2–3 fold .
Advanced: How does the compound’s stability vary under physiological conditions?
Q. Stability Profile
| Condition | Half-Life (Days) | Degradation Product |
|---|---|---|
| pH 7.4 (37°C) | 14 | Ketone derivative |
| pH 5.0 (37°C) | >30 | None |
Advanced: What strategies are recommended for designing derivatives with improved selectivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
